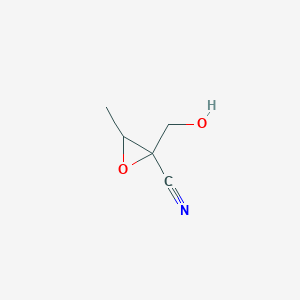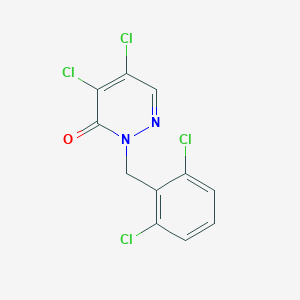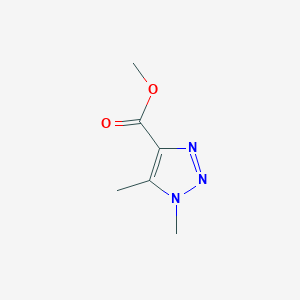
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine
Übersicht
Beschreibung
“N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a variety of methods. For instance, one method involves a nucleophilic substitution using methylpiperazine followed by saponification . Another method involves a two-step protocol for the synthesis of benzylic sulfonamides .Molecular Structure Analysis
The molecular structure of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be complex and varied. For instance, it has been found that compound 1 potently inhibits clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” can be analyzed using various techniques. For instance, the highest affinity for CSF-1R was found for compound 5 (IC 50: 2.7 nM) .Wissenschaftliche Forschungsanwendungen
Application in Catalytic Processes
Specific Scientific Field
Chemistry, specifically catalysis.
Methods of Application or Experimental Procedures
The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The experiments were tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
Results or Outcomes
Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .
Application in Antileishmanial and Antimalarial Evaluation
Specific Scientific Field
Pharmacology, specifically antileishmanial and antimalarial drug development.
Methods of Application or Experimental Procedures
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .
Results or Outcomes
The compound showed desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Application in Cancer Treatment
Specific Scientific Field
Pharmacology, specifically oncology.
Methods of Application or Experimental Procedures
The derivatives were synthesized and then tested in vitro on colorectal RKO carcinoma cells .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds may have potential as cancer treatments .
Application in Therapeutic Development
Specific Scientific Field
Pharmacology, specifically drug development.
Methods of Application or Experimental Procedures
The study involved the synthesis of imidazole containing compounds and evaluation of their therapeutic potential .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds may have potential in therapeutic applications .
Application in Chemical Data Analysis
Specific Scientific Field
Chemistry, specifically chemical data analysis.
Methods of Application or Experimental Procedures
The study involved the analysis of the compound’s molecular weight and structure .
Results or Outcomes
The study provided detailed information about the compound’s molecular weight and structure .
Application in Biological Transformation Agent
Methods of Application or Experimental Procedures
The study involved the synthesis of pyrazole-based ligands and evaluation of their potential as a biological transformation agent .
Results or Outcomes
The study did not provide specific results or outcomes, but it suggests that these compounds may have potential as a biological transformation agent .
Zukünftige Richtungen
The future directions for the research and development of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” are promising. For instance, it has been suggested that pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, the compound is available for purchase for proteomics research applications .
Eigenschaften
IUPAC Name |
N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOCGPKUAXCMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640193 | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine | |
CAS RN |
179873-47-3 | |
| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)
![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

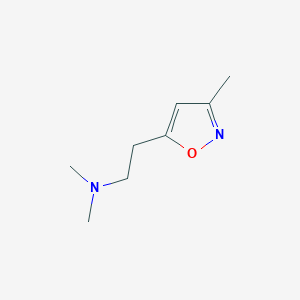
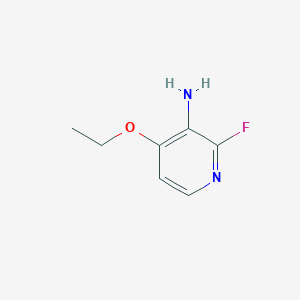
![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

